



An In-depth Technical Guide to N-Carbobenzyloxy-L-valine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Z-L-Val-OH	
Cat. No.:	B554326	Get Quote

This technical guide provides a comprehensive overview of N-Carbobenzyloxy-L-valine (Z-L-valine), a crucial reagent in synthetic organic chemistry, particularly in the fields of peptide synthesis and pharmaceutical development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's chemical structure, properties, synthesis, and applications.

Core Concepts: Chemical Structure and Properties

N-Carbobenzyloxy-L-valine, systematically named (2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanoic acid, is a derivative of the essential amino acid L-valine.[1] Its structure is characterized by the attachment of a carbobenzyloxy (Cbz or Z) group to the amino group of L-valine.[1][2] This Cbz group serves as a protecting group, rendering the amine less reactive and enabling selective chemical transformations at other parts of the molecule.[2] The controlled removal of the Cbz group, typically via catalytic hydrogenation, is a key feature of its utility.[2]

The compound is a white to off-white crystalline powder.[1][2][3] It is sparingly soluble in water but soluble in organic solvents such as ethanol, acetone, acetic acid, and DMSO.[1][3]

Physicochemical and Spectroscopic Data

Quantitative data for N-Carbobenzyloxy-L-valine is summarized in the tables below. These properties are critical for its application in various experimental settings.



Table 1: Physicochemical Properties of N-Carbobenzyloxy-L-valine

Property	Value	References
Molecular Formula	C13H17NO4	[3][4]
Molecular Weight	251.28 g/mol	[2][3][4]
Appearance	White to off-white crystalline powder	[1][2][3]
Melting Point	58 - 64 °C	[2][3][5][6][7]
Boiling Point	414.2 ± 55.0 °C at 760 mmHg	[3]
Density	~1.2 g/cm³	[2][3]
Specific Rotation ([α]D)	-4.1° (c=2, glacial acetic acid, 20°C)	[8]

Table 2: Spectroscopic Data for N-Carbobenzyloxy-L-valine

Spectroscopy	Data	References
¹ H NMR (400MHz, DMSO-d ₆)	δ 12.59 (s, 1H), 7.50 (d, J=8.5Hz, 1H), 7.41-7.27 (m, 5H), 5.04 (s, 2H), 3.88 (dd, J=8.5, 6.0Hz, 1H), 2.05 (dq, J=13.4, 6.7Hz, 1H), 0.89 (t, J=6.8Hz, 6H)	[8]
¹³ C NMR	Data available upon prediction	[1]
IR Spectroscopy	Data not explicitly detailed in search results.	
Mass Spectrometry	Data not explicitly detailed in search results.	

Experimental Protocols



Synthesis of N-Carbobenzyloxy-L-valine

The most common method for synthesizing N-Carbobenzyloxy-L-valine involves the reaction of L-valine with benzyl chloroformate in an alkaline solution.[2][3]

Materials:

- L-valine
- · 2M Sodium hydroxide solution
- Sodium carbonate
- · Benzyl chloroformate
- 1,4-Dioxane
- Dichloromethane
- Concentrated hydrochloric acid
- · Deionized water

Procedure:

- In a suitable reaction vessel, dissolve L-valine (10 mol), sodium hydroxide solution (5L of 2M), and sodium carbonate (10 mol) in water.[8]
- Once the L-valine is completely dissolved, cool the solution to below 0°C using an ice bath.
 [2][8]
- Prepare a solution of benzyl chloroformate (12 mol) in 1,4-dioxane.[8]
- Add the benzyl chloroformate solution dropwise to the cooled L-valine solution, ensuring the temperature is maintained below 20°C.[8]
- Allow the reaction to proceed at room temperature for 8 hours with continuous stirring.[8]



- After the reaction is complete, extract the mixture with dichloromethane to remove impurities.
 Discard the organic phase.[8]
- Cool the remaining aqueous phase to below 10°C.[8]
- Slowly add concentrated hydrochloric acid dropwise to adjust the pH to 2, which will cause the product to precipitate as a white solid.[8]
- Stir the mixture at 10°C for 30 minutes to ensure complete precipitation.[8]
- Filter the solid product, wash it with cold water, and dry it under a vacuum to yield N-Carbobenzyloxy-L-valine.[8]

Applications in Pharmaceutical and Chemical Synthesis

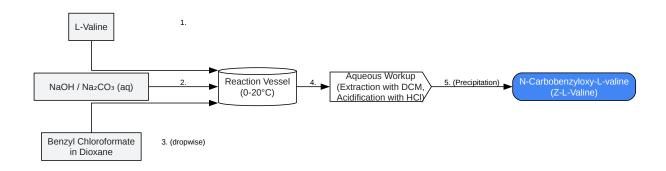
N-Carbobenzyloxy-L-valine is a cornerstone in the synthesis of peptides and pharmaceuticals. Its primary function is to protect the amino group of valine during peptide bond formation, preventing unwanted side reactions.[1]

A significant application is its role as a key intermediate in the production of antiviral drugs such as Valaciclovir and Valganciclovir.[2][3] In the synthesis of Valaciclovir, for instance, Z-L-valine is coupled with Acyclovir.[8]

Visualized Workflows and Logical Relationships

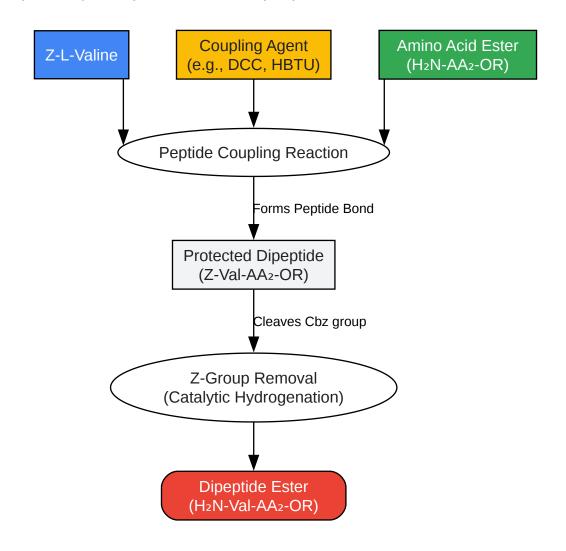
The following diagrams illustrate the synthesis of N-Carbobenzyloxy-L-valine and its subsequent use in a general peptide coupling reaction.





Click to download full resolution via product page

Caption: Synthetic pathway for N-Carbobenzyloxy-L-valine.





Click to download full resolution via product page

Caption: General workflow for using Z-L-valine in dipeptide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. N-Carbobenzoxy-L-valine | C13H17NO4 | CID 726987 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CARBOBENZYLOXY-L-VALINE [chembk.com]
- 6. N-Carbobenzyloxy-L-valine | 1149-26-4 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Carbobenzyloxy-L-valine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b554326#n-carbobenzyloxy-l-valine-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com